

Introduction: Unveiling a Versatile Fluorinated Building Block

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Compound of Interest

Compound Name: *2-Fluoro-1-methyl-4-(phenylmethoxy)benzene*

CAS No.: 1036724-56-7

Cat. No.: B1525928

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2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, also known as 2-fluoro-4-(benzyloxy)toluene, is a halogenated aromatic ether. While specific peer-reviewed studies on this compound are not abundant, its structural motifs—a fluorotoluene core and a benzyl ether protecting group—position it as a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its synthesis, predicted properties, and potential applications, particularly for professionals in drug discovery and materials science. The strategic placement of the fluorine atom and the versatility of the benzyl ether make this compound a key building block for creating more complex molecular architectures. The insights provided herein are derived from established chemical principles and data from structurally related molecules, offering a robust framework for its utilization in research and development.

Compound Identification and Physicochemical Profile

A clear identification of a chemical entity is paramount for reproducibility and safety. The fundamental identifiers and predicted physicochemical properties for **2-Fluoro-1-methyl-4-(phenylmethoxy)benzene** are summarized below. It is important to note that while some properties are calculated from its structure, experimental values for properties like melting and boiling points are not readily available in published literature, a common scenario for specialized synthetic intermediates.

Property	Value	Source/Method
CAS Number	1036724-56-7	Chemical Suppliers
Molecular Formula	C ₁₄ H ₁₃ FO	Calculated
Molecular Weight	216.25 g/mol	Calculated
IUPAC Name	2-Fluoro-1-methyl-4-(phenylmethoxy)benzene	IUPAC Nomenclature
Synonyms	2-Fluoro-4-(benzyloxy)toluene	Common Alternate
Appearance	Predicted: Colorless to pale yellow liquid or low-melting solid	Inferred
Boiling Point	Not experimentally determined	-
Melting Point	Not experimentally determined	-
Solubility	Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water	Inferred

Strategic Synthesis: The Williamson Etherification Pathway

The most logical and industrially scalable approach for the synthesis of **2-Fluoro-1-methyl-4-(phenylmethoxy)benzene** is the Williamson ether synthesis.^{[1][2]} This classic S_N2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.^[3] In this case, the readily available 3-fluoro-4-methylphenol is deprotonated to form a potent nucleophile, which then displaces a halide from a benzyl halide.

The choice of a moderately strong base like potassium carbonate is crucial; it is strong enough to deprotonate the phenol but not so harsh as to cause side reactions. The use of a polar aprotic solvent like acetone or acetonitrile facilitates the S_N2 mechanism by solvating the cation of the base without deactivating the nucleophilic phenoxide.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

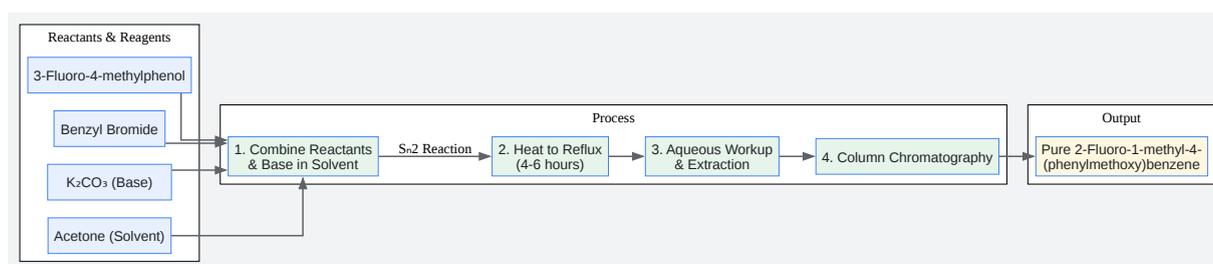
- 3-Fluoro-4-methylphenol (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- Acetone, anhydrous
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Deionized water

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methylphenol and anhydrous potassium carbonate.
- **Solvent Addition:** Add anhydrous acetone to the flask to create a slurry.
- **Reagent Addition:** Slowly add benzyl bromide to the stirring mixture at room temperature.
- **Reaction Execution:** Heat the mixture to reflux (approximately $56^\circ C$ for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.
- **Workup - Quenching and Extraction:** After cooling to room temperature, filter the solid potassium carbonate and rinse with acetone. Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the residue in ethyl acetate and transfer to a

separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure **2-Fluoro-1-methyl-4-(phenylmethoxy)benzene**.



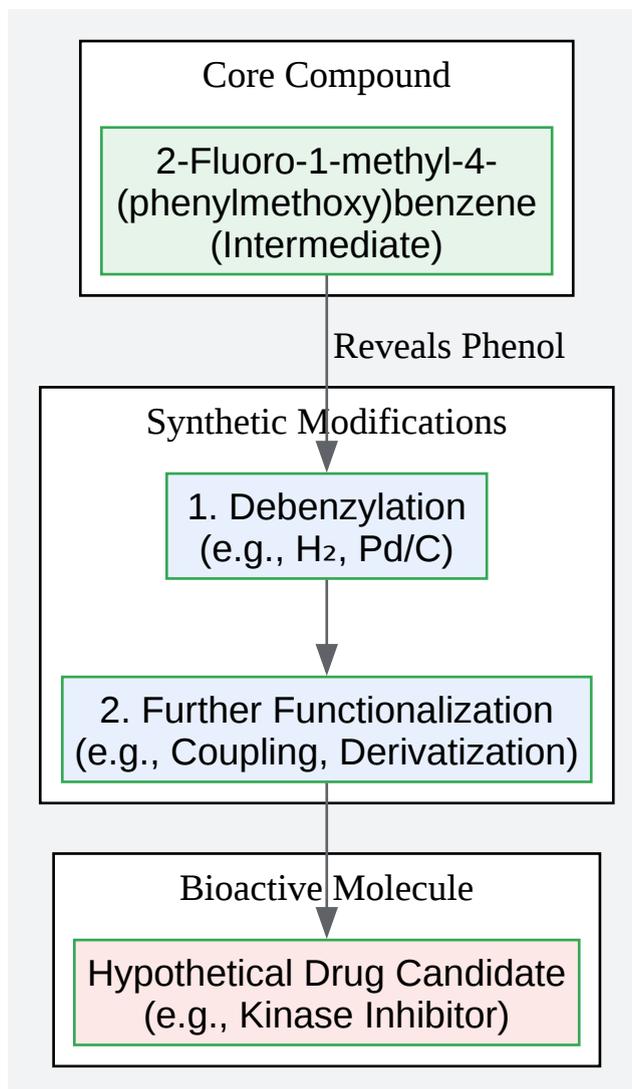
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Caption: Williamson Ether Synthesis Workflow.

The Role of Fluorine in Drug Design and Development

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the properties of drug candidates.^{[4][5]} The presence of the fluorine atom in **2-Fluoro-1-methyl-4-(phenylmethoxy)benzene** imparts specific characteristics that are highly desirable in drug design.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a potential site of metabolic oxidation can block this pathway, thereby increasing the in vivo half-life of a drug.^[6]
- **Enhanced Binding Affinity:** Fluorine's high electronegativity can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a biological target, potentially increasing binding affinity and potency.
- **Modulation of pKa:** The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing a drug's solubility and pharmacokinetic profile.
- **Conformational Control:** The size and electronic properties of fluorine can influence the preferred conformation of a molecule, which can be leveraged to lock it into a bioactive shape.



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Caption: Role as a synthetic intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Fluoro-1-methyl-4-(phenylmethoxy)benzene** is not widely available, prudent laboratory practices dictate handling it with care, based on the known hazards of its constituent classes (aromatic ethers, fluorinated hydrocarbons).

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[7]

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8] Avoid contact with skin and eyes.[7]
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]
- Fire Safety: While not expected to be highly flammable, keep away from open flames and sources of ignition. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or foam for fires involving similar organic compounds.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene stands out as a strategically designed synthetic intermediate. Although not extensively characterized in the primary literature, its value lies in the predictable and high-yielding synthesis via the Williamson etherification and the advantageous properties conferred by its fluorinated aromatic core. For researchers in drug development and materials science, this compound offers a reliable starting point for the synthesis of novel molecules with tailored electronic, metabolic, and binding properties. This guide provides the foundational knowledge and practical protocols necessary to effectively and safely incorporate this versatile building block into a variety of synthetic programs.

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